molecular formula C20H22N4O2 B5316110 2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine

2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine

Cat. No. B5316110
M. Wt: 350.4 g/mol
InChI Key: SNGQRIUVNARYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as PNU-159682 and belongs to the class of pyrimidine derivatives.

Mechanism of Action

The mechanism of action of PNU-159682 involves the inhibition of DNA synthesis and cell division. It binds to the enzyme dihydrofolate reductase (DHFR), which is responsible for the synthesis of thymidine, an essential component of DNA. By inhibiting DHFR, PNU-159682 prevents the synthesis of thymidine, leading to the inhibition of DNA synthesis and cell division.
Biochemical and physiological effects:
PNU-159682 has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. PNU-159682 also inhibits the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells. Additionally, PNU-159682 has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using PNU-159682 in lab experiments is its potent antitumor activity against various cancer cell lines. It is also effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. However, PNU-159682 has some limitations for lab experiments. It is a synthetic compound and may not be readily available for some researchers. Additionally, the synthesis method of PNU-159682 requires careful control of temperature and pH, which may make it challenging for some researchers to reproduce.

Future Directions

There are several future directions for the research on PNU-159682. One direction is to study its potential as a combination therapy with other anticancer agents. Another direction is to investigate its efficacy in animal models of cancer. Additionally, further research is needed to understand the mechanism of action of PNU-159682 in more detail. Finally, the development of new synthesis methods for PNU-159682 may make it more readily available for researchers and facilitate further studies on its potential therapeutic applications.
Conclusion:
In conclusion, PNU-159682 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its potent antitumor activity against various cancer cell lines, including multidrug-resistant cancer cells, makes it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer.

Synthesis Methods

The synthesis of PNU-159682 involves the condensation of 2-aminopyrimidine with 3-(3-pyridinylmethoxy)-1-piperidine and 2-furylcarboxaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of temperature and pH. The final product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

PNU-159682 has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PNU-159682 has also been found to be effective against multidrug-resistant cancer cells.

properties

IUPAC Name

2-(furan-2-yl)-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-16(10-21-7-1)15-26-18-5-2-8-24(14-18)13-17-11-22-20(23-12-17)19-6-3-9-25-19/h1,3-4,6-7,9-12,18H,2,5,8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGQRIUVNARYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(N=C2)C3=CC=CO3)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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